2-Bromoethyltrichlorosilane

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Biointerface Studies

- Self-assembled Molecular Platforms : Silanes with non-nucleophilic functional groups, such as 2-Bromoethyltrichlorosilane, play a vital role in forming self-assembled monolayers (SAMs). These SAMs are critical for studying material surface chemistry in biointerfaces, particularly in interactions between bacteria, biofilms, and biomaterials. The research conducted by Böhmler et al. (2013) demonstrated the synthesis and analysis of mixed SAMs based on undecyltrichlorosilane and 11-bromoundecyltrichlorosilane on silicon substrates. This study highlighted the importance of controlling surface chemistry and layer structure for biointerface studies (Böhmler, Ponche, Anselme, & Ploux, 2013).

Nanocatalyst Development

- Magnetic Nanocatalysts for Synthesis : Ghasemzadeh and Akhlaghinia (2017) introduced a novel magnetic nanocatalyst, incorporating 2-aminoethanesulfonic acid immobilized on epichlorohydrin functionalized Fe3O4@WO3, for the synthesis of 1-substituted-1H-1,2,3,4-tetrazoles. This research indicates the potential of using related silane compounds in developing efficient nanocatalysts for organic synthesis (Ghasemzadeh & Akhlaghinia, 2017).

Synthesis of Complex Organic Compounds

- Microwave-Assisted Preparation of Alkenes : Bunrit et al. (2011) explored a microwave-assisted method for generating 2-Bromo-1-alkenes from 1-alkynes using a combination of reagents including lithium bromide and chlorotrimethylsilane. This showcases the utility of bromo and silane-based reagents in efficient organic synthesis techniques (Bunrit, Ruchirawat, & Thongsornkleeb, 2011).

Environmental Remediation

- Enhancing Bacterial Activity for Soil Decontamination : Hu et al. (2012) researched the effect of 2-bromoethanesulfonate (BES) in enhancing sulfate-reducing bacterial populations for dichlorodiphenyltrichloroethane (DDT) dechlorination in anaerobic soil. This study implies that compounds similar to this compound can be instrumental in environmental remediation efforts (Hu, Hu, Cui, Li, Xia, Yin, & Lin, 2012).

Nanoparticle Functionalization

- Fluoroalkylsilane Treatment of Nanoparticles : Pazokifard et al. (2012) demonstrated the treatment of TiO2 nanoparticles with fluoroalkylsilane under different pH conditions. This kind of research indicates the versatility of silane-based compounds in modifying nanoparticles for varied applications (Pazokifard, Mirabedini, Esfandeh, & Farrokhpay, 2012).

Advanced Materials Development

- Monoelemental Two-Dimensional Materials : Pumera and Sofer (2017) discussed the development of monoelemental 2D materials like arsenene, antimonene, and bismuthene, beyond black phosphorus. Research into silane derivatives contributes to the growth of advanced materials and nanotechnology (Pumera & Sofer, 2017).

Safety and Hazards

Wirkmechanismus

Target of Action

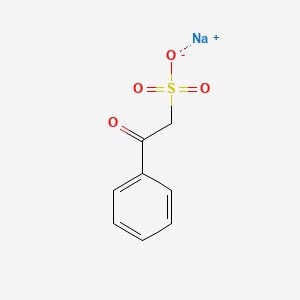

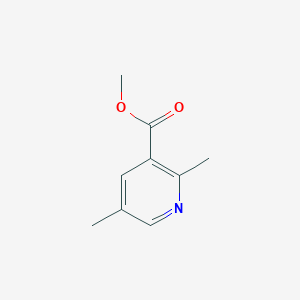

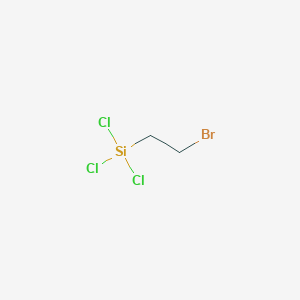

2-Bromoethyltrichlorosilane is a chemical intermediate . It is used in the synthesis of other compounds, making it a key player in various chemical reactions. Its primary targets are the reactant molecules in these reactions.

Mode of Action

The mode of action of this compound is primarily based on its chemical structure. As an organochlorosilane , it has a silicon atom bonded to a bromoethyl group and three chlorine atoms. This structure allows it to participate in various chemical reactions, particularly those involving the formation or breaking of Si-Cl, Si-C, and C-Br bonds.

Eigenschaften

IUPAC Name |

2-bromoethyl(trichloro)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4BrCl3Si/c3-1-2-7(4,5)6/h1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIRKEHBNMHSEHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)[Si](Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4BrCl3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(Cyclopropylmethyl)sulfanyl]methanimidamide hydrobromide](/img/structure/B3148116.png)

![ethyl 4-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B3148121.png)

![2-[1-(2,5-Dimethoxy-phenyl)-ethylamino]-ethanol](/img/structure/B3148131.png)

![3-chloro-1H-pyrazolo[3,4-d]pyriMidin-4-aMine](/img/structure/B3148139.png)

![(2-Methylpropyl)({[4-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B3148150.png)